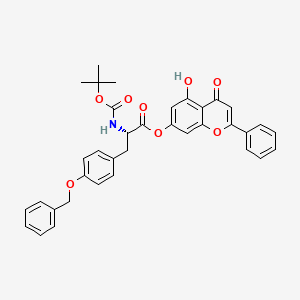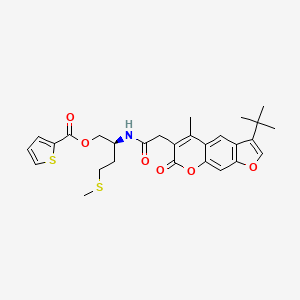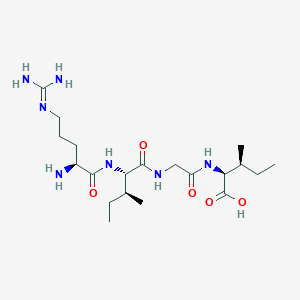
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine is a complex organic compound with a unique structure that includes multiple amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.
Substitution: This reaction can replace one functional group with another, often used in modifying the peptide for specific applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a building block for more complex molecules and as a model compound for studying peptide chemistry.
Biology: Studied for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
CAS No. |
918661-95-7 |
|---|---|
Molecular Formula |
C20H39N7O5 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H39N7O5/c1-5-11(3)15(27-17(29)13(21)8-7-9-24-20(22)23)18(30)25-10-14(28)26-16(19(31)32)12(4)6-2/h11-13,15-16H,5-10,21H2,1-4H3,(H,25,30)(H,26,28)(H,27,29)(H,31,32)(H4,22,23,24)/t11-,12-,13-,15-,16-/m0/s1 |
InChI Key |
OHQRPASWTJHAMT-IICXDKKESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate](/img/structure/B12621778.png)
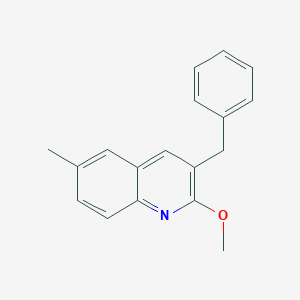

![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)
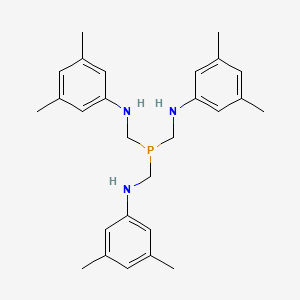
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol](/img/structure/B12621825.png)
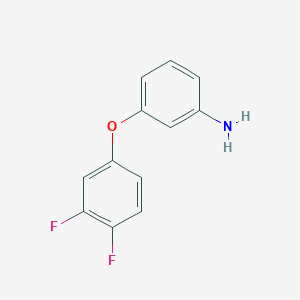

![4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B12621845.png)

